molecular formula C8H18O B1225365 (S)-(+)-2-Octanol CAS No. 6169-06-8

(S)-(+)-2-Octanol

Cat. No. B1225365
CAS RN: 6169-06-8
M. Wt: 130.23 g/mol
InChI Key: SJWFXCIHNDVPSH-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-octanol derivatives, often involves complex reactions, including esterification, polymerization, and hydrosilylation. For instance, the synthesis of octanoic acid 2-thiophen-3-yl-ethyl ester through the reaction of 3-thiophene ethanol with octanoyl chloride illustrates the type of chemical transformations useful in synthesizing octanol derivatives (Camurlu, Toppare, & Toppare, 2005). Additionally, direct hydrosilylation of allyl alcohol with specific siloxanes to produce octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane showcases the diversity of synthetic approaches (Zhang & Laine, 2000).

Molecular Structure Analysis

The molecular structure of 2-octanol and its derivatives has been explored through various techniques such as spectroscopy and molecular dynamics simulations. Studies have revealed the hydrogen bonding and microheterogeneous nature of octanol, providing insights into its molecular interactions and structure (Palombo et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving octanol derivatives include esterification and hydrosilylation, leading to products with potential applications in materials science and engineering. The reactivity of these compounds can be influenced by their molecular structure, particularly the presence and positioning of functional groups (Camurlu, Toppare, & Toppare, 2005); (Zhang & Laine, 2000).

Physical Properties Analysis

The physical properties of 2-octanol, such as its self-association behavior and interaction with water, have been studied using spectroscopic techniques and molecular dynamics simulations. These studies shed light on the compound's solubility, hydrogen bonding capacity, and phase behavior (Palombo et al., 2006).

Chemical Properties Analysis

The chemical properties of octanol derivatives, including their reactivity and potential for forming complex structures, are crucial for their application in creating novel materials and compounds. The synthesis and characterization of such derivatives involve understanding their molecular interactions and reactivity patterns (Camurlu, Toppare, & Toppare, 2005); (Zhang & Laine, 2000).

Scientific Research Applications

  • Hydrogen Bonding Studies :

    • (S)-(+)-2-Octanol has been studied for its hydrogen bonding properties. Research by Palombo et al. (2006) using infrared, Raman, and Brillouin experiments revealed insights into the self-association characteristics of octanols through hydrogen bonds. This research is significant for understanding molecular interactions and designing molecules with desired properties (Palombo et al., 2006).
  • Solvation and Partition Coefficients :

    • Garrido et al. (2009) conducted a study on the 1-octanol/water partition coefficients of n-alkanes using molecular simulations. This research is crucial for predicting the environmental behavior of pollutants and designing pharmaceuticals (Garrido et al., 2009).
  • Spectroscopic Analysis :

    • Pocheć et al. (2022) explored the spectroscopic signatures and intermolecular interactions of n-octanol through both experimental and theoretical studies. Such research provides a deep understanding of molecular behavior and interactions (Pocheć et al., 2022).
  • Biotechnological Production :

    • Hernández Lozada et al. (2020) reported the production of 1-octanol in Escherichia coli using a high-flux thioesterase route. This study is significant for sustainable chemical production and has implications in the field of metabolic engineering (Hernández Lozada et al., 2020).
  • Combustion and Fuel Research :

    • Bharti and Banerjee (2016) conducted reactive molecular dynamics simulations to understand the combustion characteristics of n-octanol as an alternative fuel. This research contributes to the development of new, sustainable fuel sources (Bharti & Banerjee, 2016).
  • Phase Equilibria Studies :

    • Fourie, Schwarz, and Knoetze (2008) examined the phase equilibria behavior of 8-carbon alcohols, including 2-octanol, in supercritical carbon dioxide. Such studies are essential for industrial applications involving high-pressure systems (Fourie, Schwarz, & Knoetze, 2008).

Mechanism of Action

Mode of Action

The mode of action of (S)-(+)-2-Octanol is also not well-established. As a chiral alcohol, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or other types of chemical interactions. The specific changes resulting from these interactions would depend on the nature of the targets .

Biochemical Pathways

The biochemical pathways affected by this compound are not well-known. Given its chemical structure, it could potentially be involved in lipid metabolism or other pathways involving alcohols. The downstream effects of these pathways would depend on the specific biological context .

Pharmacokinetics

Its metabolism could involve oxidation to produce the corresponding ketone, and it could be excreted in the urine or feces .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, its solubility and stability could be affected by the pH and temperature of the environment. Its efficacy could also be influenced by the presence of other molecules that could compete for the same targets .

properties

IUPAC Name

(2S)-octan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SJWFXCIHNDVPSH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20880644
Record name 2-Octanol, (2S)-
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Molecular Weight

130.23 g/mol
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Physical Description

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS]
Record name (2S)-2-Octanol
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Vapor Pressure

0.19 [mmHg]
Record name (2S)-2-Octanol
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CAS RN

6169-06-8
Record name (+)-2-Octanol
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Record name 2-Octanol, (2S)-
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Record name 2-Octanol, (2S)-
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Record name 2-Octanol, (2S)-
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Record name D-octan-2-ol
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Record name 2-OCTANOL, (2S)-
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Synthesis routes and methods

Procedure details

After (racemic)-2-octanol (300 mg, 2.30 mmol), triphenylphosphine (727 mg, 2.76 mmol), N-methyl-p-toluenesulfonamide (514 mg, 2.76 mmol), and THF (12 ml) were added to a 50 ml flask, azodicarboxylic acid bis(2-methoxyethyl) ester (648 mg, 2.76 mmol) dissolved in THF (6 ml) was added dropwise thereto at 20° C., and the reaction was allowed to proceed for 21 hours. Subsequently, a crude product obtained by concentration was purified by column chromatography (silica gel, 10% ethyl acetate-hexane solution) to give 4,N-dimethyl-N-(1-methylheptyl)benzenesulfonamide as a white solid substance (223 mg, yield: 33%/(racemic)-2-octanol).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
727 mg
Type
reactant
Reaction Step One
Quantity
514 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
648 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-2-Octanol
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(S)-(+)-2-Octanol
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(S)-(+)-2-Octanol
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Reactant of Route 6
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Q & A

Q1: What is the molecular formula and weight of (S)-(+)-2-Octanol?

A1: The molecular formula of this compound is C8H18O, and its molecular weight is 130.23 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided papers don't delve deeply into spectroscopic characterization, []H NMR spectroscopy has been used to determine the absolute configuration of alicyclic glycosides derived from this compound. [] This highlights the applicability of NMR techniques for structural analysis of compounds incorporating this chiral alcohol.

Q3: How is this compound used in biocatalysis?

A3: this compound is frequently employed as a chiral resolving agent in biocatalytic reactions, particularly those involving lipases. For instance, it is used in the lipase-catalyzed kinetic resolution of racemic 2-octanol. [, , ] This process exploits the enantioselectivity of the lipase to preferentially acetylate the (R)-enantiomer, leaving behind enantioenriched this compound.

Q4: Are there examples of this compound being produced through biocatalysis?

A4: Yes, several studies explore the biosynthesis of this compound. One approach involves the asymmetric reduction of 2-octanone using yeast in aqueous or biphasic systems. [, , ] Researchers have achieved high optical purity (over 95% ee) for this compound using strains like Candida boidinii CECT 10035. []

Q5: Can this compound be produced from alkanes using biocatalysts?

A5: Research has shown that engineered Pseudomonas putida whole-cell biocatalysts containing cytochrome P450 monooxygenase CYP154A8 can convert octane to (S)-2-octanol. [] This system, optimized for a biphasic reaction environment, produced ∼16 mM (S)-2-octanol with 87% ee. Further addition of an alcohol dehydrogenase to the system increased the enantiomeric excess to 99%. []

Q6: Can you explain the role of this compound in microemulsion electrokinetic chromatography (MEEKC)?

A6: Although the original paper has been retracted [], this compound has been investigated as a chiral oil core in MEEKC for separating chiral basic drugs. [] The chiral environment within the microemulsion droplets, influenced by this compound, enabled enantiomeric separation.

Q7: How does the presence of this compound affect the self-assembly of star-shaped triazine molecules?

A7: this compound, when used to create chiral 3,4,5-(4-alkoxybenzyloxy)benzoic acids, can induce the formation of supramolecular chiral columnar organizations with a star-shaped tris(triazolyl)triazine derivative through hydrogen bonding. [] This complex further self-assembles into helical aggregates stabilized by π-π and CH···π interactions. The resulting material exhibits liquid crystalline properties, forming hexagonal columnar mesophases at room temperature. []

Q8: How does this compound influence the chirality of J-aggregates formed by certain dyes?

A8: Adding this compound to a solution of 3,3‘-bis(3-carboxypropyl)-5,5‘,6,6‘-tetrachloro-1,1‘-dioctylbenzimidacarbocyanine (C8O3) significantly impacts the chirality of the resulting J-aggregates. [] The presence of the chiral alcohol leads to a significant amplification and inversion of the circular dichroism (CD) signal, indicating a shift in the helicity of the tubular aggregates. Notably, the effect is enantioselective, with (R)-2-octanol inducing the opposite CD spectral changes compared to the (S)-enantiomer. []

Q9: How do structural variations in 2-octanol affect its reactivity in lipase-catalyzed transesterification reactions?

A9: Research suggests that the length of the alkyl chain in 2-alkanols significantly impacts their enantioselectivity in lipase-catalyzed transesterification reactions with tributyrylglycerol. [] Notably, 2-octanol (C8) and 2-decanol (C10) show minimal enantiomeric ratios (E values), suggesting a structural specificity of the lipase active site. []

Q10: Does the configuration of the 2-octanol enantiomer affect the stereochemical outcome of certain reactions?

A10: Yes, the absolute configuration at the C-2 stereocenter of 2-octanol is crucial in determining the stereoselectivity of reactions. For example, in the synthesis of sugar-derived dihydropyranones, the use of (R)- or (S)-2-octanol as the glycosylating agent leads to enantiomerically pure dihydropyranones with opposite configurations at a newly formed chiral center. [] This highlights the significance of this compound as a chiral building block in asymmetric synthesis.

Q11: How can enzymes be engineered to utilize this compound as a substrate?

A11: Several studies highlight the potential of protein engineering to enhance the activity and selectivity of enzymes towards this compound and related compounds. For example, directed evolution and site-directed mutagenesis have been successfully employed to modify cytochrome P450 BM-3, enabling it to hydroxylate octane to (S)-2-octanol with improved enantioselectivity. [] Similarly, a secretion-based dual fluorescence assay (SDFA) enabled the identification of an alcohol dehydrogenase variant from Pichia finlandica with significantly increased activity toward (S)-2-octanol. []

Q12: Are there any examples of enzymes showing preference for specific enantiomers of 2-octanol?

A12: Yes, an inverting alkylsulfatase (Pisa1) from Pseudomonas sp. DSM6611 displays high enantioselectivity towards the (R)-enantiomer of 2-octyl sulfate, converting it to (S)-2-octanol with inversion of configuration. [] This enzyme, belonging to the metallo-β-lactamase family, showcases the potential of utilizing naturally occurring enzymes for the selective transformation of chiral substrates like 2-octanol.

Q13: What are the potential industrial applications of this compound?

A13: this compound, as a chiral building block, is valuable for synthesizing various chiral compounds. Its applications extend to pharmaceutical intermediates, fragrances, and other fine chemicals. Additionally, its use in chiral separations, like in MEEKC, highlights its significance in analytical chemistry. [, ]

Q14: What are the future directions in research related to this compound?

A14: Future research could focus on:

  • Further development of efficient biocatalytic processes for the production and resolution of this compound. [, , ]
  • Exploring new applications of this compound in material science, particularly in the development of chiral liquid crystals and other self-assembled materials. [, ]
  • Continued investigation of this compound as a chiral selector in analytical separations. []

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